(5-Bromo-2-iodophenyl)methanol (5-Bromo-2-iodophenyl)methanol
Brand Name: Vulcanchem
CAS No.: 199786-58-8
VCID: VC21250854
InChI: InChI=1S/C7H6BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
SMILES: C1=CC(=C(C=C1Br)CO)I
Molecular Formula: C7H6BrIO
Molecular Weight: 312.93 g/mol

(5-Bromo-2-iodophenyl)methanol

CAS No.: 199786-58-8

Cat. No.: VC21250854

Molecular Formula: C7H6BrIO

Molecular Weight: 312.93 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromo-2-iodophenyl)methanol - 199786-58-8

Specification

CAS No. 199786-58-8
Molecular Formula C7H6BrIO
Molecular Weight 312.93 g/mol
IUPAC Name (5-bromo-2-iodophenyl)methanol
Standard InChI InChI=1S/C7H6BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Standard InChI Key LBMPOOHWJBYWPY-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)CO)I
Canonical SMILES C1=CC(=C(C=C1Br)CO)I

Introduction

Chemical Properties and Structure

(5-Bromo-2-iodophenyl)methanol is an organic compound with the molecular formula C7H6BrIO . This halogenated benzyl alcohol derivative features a phenyl ring substituted with bromine at the 5-position and iodine at the 2-position, along with a hydroxymethyl group.

Physical and Chemical Characteristics

The compound has the following fundamental properties:

PropertyValue
CAS Number199786-58-8
Molecular FormulaC7H6BrIO
Molecular Weight312.93 g/mol
Physical StateSolid
Recommended StorageRoom temperature, protected from light and moisture in sealed containers

The presence of both bromine and iodine atoms in the molecule confers unique chemical reactivity patterns that make this compound valuable in synthetic chemistry. The hydroxymethyl group provides additional functionality that can be leveraged in various chemical transformations.

ConcentrationSolution Volume for Different Amounts
1 mg
1 mM3.1956 mL
5 mM0.6391 mL
10 mM0.3196 mL

These calculations are based on the molecular weight of 312.93 g/mol .

Solubility Enhancement Techniques

To improve the solubility of (5-Bromo-2-iodophenyl)methanol for experimental applications, the following procedure is recommended:

  • Heat the container to 37°C

  • Place in an ultrasonic bath for a short period

  • Select appropriate solvents based on the compound's solubility characteristics

Applications in Research and Industry

Biochemical Research Applications

(5-Bromo-2-iodophenyl)methanol serves as an important biochemical reagent in various research contexts. Its halogenated structure makes it useful for studying specific biochemical interactions and pathways. The compound's unique structural features allow it to participate in various biochemical assays and molecular studies.

Organic Synthesis Applications

One of the primary uses of (5-Bromo-2-iodophenyl)methanol is as an intermediate in organic synthesis. The presence of both the hydroxymethyl group and halogen substituents makes it a versatile building block for constructing more complex molecular structures. The compound can participate in various synthetic transformations including:

  • Coupling reactions utilizing the halogen substituents

  • Functional group transformations of the hydroxymethyl group

  • Metal-catalyzed cross-coupling reactions

These synthetic applications make (5-Bromo-2-iodophenyl)methanol valuable in the development of pharmaceuticals, specialized materials, and other high-value chemical products.

QuantityTypical Price RangeAvailability
1g$37.00In stock
5g$108.00In stock
10g$200.00In stock

These prices reflect standard market rates and may vary between suppliers .

Research Limitations and Future Directions

While (5-Bromo-2-iodophenyl)methanol has established uses in biochemical research and organic synthesis, there are opportunities for expanding its applications. Current research limitations include:

  • Limited published studies specifically focused on this compound

  • Incomplete understanding of its full potential in medicinal chemistry

  • Need for more systematic evaluation of its reactivity patterns

Future research directions might include exploring its potential in developing pharmaceutical intermediates, investigating its use in materials science, and establishing more efficient synthetic pathways for its preparation and functionalization.

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